An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carbaldehyde for Researchers and Drug Development Professionals
An Introduction to a Versatile Heterocyclic Building Block
5,6-Dihydro-2H-pyran-3-carbaldehyde, a heterocyclic aldehyde, is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its dihydropyran scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in medicinal chemistry, with a focus on its potential applications in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde is essential for its application in research and development.
Table 1: Physicochemical Properties of 5,6-Dihydro-2H-pyran-3-carbaldehyde
| Property | Value | Reference |
| IUPAC Name | 5,6-dihydro-2H-pyran-3-carbaldehyde | [1] |
| Synonyms | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | [1] |
| CAS Number | 13417-49-7 | [1] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | 95% | [2] |
Table 2: Spectroscopic Data for 5,6-Dihydro-2H-pyran-3-carbaldehyde
| Spectroscopic Technique | Data |
| ¹H NMR | Available on SpectraBase. Key expected signals include an aldehydic proton, vinylic protons, and aliphatic protons of the dihydropyran ring. |
| ¹³C NMR | Available on SpectraBase. Expected signals include a carbonyl carbon, olefinic carbons, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Expected characteristic absorptions include a strong C=O stretch for the aldehyde, C=C stretching for the double bond, and C-O stretching for the ether linkage. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 112. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and rearrangements of the dihydropyran ring. |
Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde
The primary and most direct route to 5,6-Dihydro-2H-pyran-3-carbaldehyde is through the hetero-Diels-Alder dimerization of acrolein. In this reaction, one molecule of acrolein acts as the diene and another as the dienophile.
Experimental Protocol: Diels-Alder Dimerization of Acrolein
This protocol is a general representation of the synthesis, and optimization may be required for higher yields.
Materials:
-
Acrolein (stabilized)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Phosphoric acid (H₃PO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein in a mixture of dichloromethane and a small amount of deionized water at room temperature.
-
Slowly add phosphoric acid dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain the reflux overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by reduced pressure distillation to obtain 5,6-Dihydro-2H-pyran-3-carbaldehyde.
Note: This reaction can have variable yields, and careful control of conditions is necessary. Lewis acid catalysis can also be employed to promote the reaction.
Chemical Reactivity and Derivatization
The presence of both an aldehyde and a double bond within the dihydropyran ring makes 5,6-Dihydro-2H-pyran-3-carbaldehyde a versatile substrate for a variety of chemical transformations.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. 5,6-Dihydro-2H-pyran-3-carbaldehyde can readily undergo this reaction to introduce a variety of substituents at the 3-position.
This protocol describes the conversion of the aldehyde to a vinyl group.
Materials:
-
5,6-Dihydro-2H-pyran-3-carbaldehyde
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add the strong base to generate the ylide (a color change is typically observed).
-
Stir the ylide solution at 0 °C for a specified time.
-
Add a solution of 5,6-Dihydro-2H-pyran-3-carbaldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is useful for forming new carbon-carbon double bonds.
This protocol describes the formation of a dinitrile derivative.
Materials:
-
5,6-Dihydro-2H-pyran-3-carbaldehyde
-
Malononitrile
-
A weak base catalyst (e.g., piperidine or ammonium acetate)
-
A suitable solvent (e.g., ethanol or toluene)
Procedure:
-
In a round-bottom flask, dissolve 5,6-Dihydro-2H-pyran-3-carbaldehyde and malononitrile in the chosen solvent.
-
Add a catalytic amount of the weak base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Applications in Drug Development and Medicinal Chemistry
The dihydropyran motif is a key structural feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-proliferative, anti-inflammatory, and anti-tumor effects.[3][4][5]
Inhibition of the PI3K/AKT Signaling Pathway
A significant area of interest is the role of dihydropyran-containing molecules as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is frequently over-activated in various human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[1][6][7][8][9]
Dihydropyran-based macrolides have been shown to selectively inhibit the p110α subunit of PI3Kα, leading to the induction of apoptosis in cancer cells.[3] 5,6-Dihydro-2H-pyran-3-carbaldehyde serves as a potential starting material for the synthesis of such complex molecules, providing the core heterocyclic structure that can be further elaborated.
PI3K/AKT Signaling Pathway and Inhibition.
The versatility of 5,6-Dihydro-2H-pyran-3-carbaldehyde in undergoing various chemical transformations makes it an attractive starting point for the synthesis of libraries of dihydropyran-containing compounds for screening against various biological targets.
Conclusion
5,6-Dihydro-2H-pyran-3-carbaldehyde is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its readily available nature through the dimerization of acrolein, combined with the reactivity of its aldehyde and alkene functionalities, provides access to a diverse range of more complex heterocyclic structures. The established link between the dihydropyran scaffold and important biological activities, particularly the inhibition of the PI3K/AKT signaling pathway, positions this compound as a key starting material for the development of novel therapeutics, especially in the area of oncology. Further exploration of the synthetic utility and biological applications of derivatives of 5,6-Dihydro-2H-pyran-3-carbaldehyde is a promising avenue for future research in drug discovery.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
